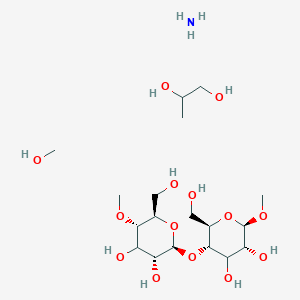
Hypromellose
Descripción general
Descripción
Hypromellose, also known as hydroxypropyl methylcellulose (HPMC), is a semisynthetic, inert, viscoelastic polymer . It is used in a variety of commercial products and has applications in the pharmaceutical industry as an excipient and controlled-delivery component in oral medicaments . It is also used in eye drops and as an alternative to animal gelatin .
Synthesis Analysis
This compound is a cellulose derivative. Cellulose itself is insoluble in water, but can be solubilized by disrupting the crystalline structure. This can be achieved using specific solvents or by chemical modification of the cellulose .Molecular Structure Analysis
The chemical structure of this compound consists of cellulose backbone units with hydroxypropyl and methoxy substituents . The degree of substitution (DS) of these groups influences the polymer’s solubility, viscosity, and other key properties .Chemical Reactions Analysis
This compound has a physical-chemical action and leads to, in an aqueous solution, a reduced surface tension as well as an increased level of viscosity . This compound adheres well to the cornea and conjunctiva and provides ample moisture .Physical And Chemical Properties Analysis
This compound is a solid, and is a slightly off-white to beige powder in appearance and may be formed into granules . The compound forms colloids when dissolved in water . This non-toxic ingredient is combustible and can react vigorously with oxidizing agents .Aplicaciones Científicas De Investigación
Controlled Drug Release : Hypromellose is extensively used in oral drug delivery systems. It controls the release of drugs in a hydrophilic matrix, enhancing the duration of drug release and prolonging its therapeutic effect (Li, Martini, Ford, & Roberts, 2005).
Quantification in Drug Release and Erosion : It is used in matrix tablet formulations to control drug release through diffusion and erosion, which can be quantified and analyzed for optimization (Ghori, Ginting, Smith, & Conway, 2014).
Interactions with Active Pharmaceutical Ingredients (APIs) : this compound interacts with APIs like paracetamol, affecting their solubility, miscibility, and crystallinity, which is critical for effective drug formulation (Leyk & Wesołowski, 2019).
Modern Applications in Drug Delivery : It is used in advanced pharmaceutical technologies such as 3D printing, nanoprecipitation, and electrospinning for oral and oromucosal drug delivery (Mašková et al., 2020).
Ocular Applications : In ophthalmology, this compound has been used as a viscoelastic substance during cataract surgery, though its effects on postoperative pupil reaction have been noted (Tan & Humphry, 1993).
Rheological Properties in Hydroalcoholic Solutions : Studies have explored how hydroalcoholic solutions impact the textural and rheological properties of this compound, which is crucial for the formulation of sustained-release dosage forms (Missaghi, Fegely, & Rajabi-Siahboomi, 2009).
Variability in Drug Release : Research has been conducted on how this compound's viscosity specifications influence drug release variability in controlled release matrix tablets (Mitchell & Balwinski, 2008).
Wound Healing : this compound films have been investigated for delivering growth factors for wound healing, indicating its potential in topical therapeutic applications (Braund, Tucker, & Medlicott, 2007).
Mecanismo De Acción
Target of Action
Hypromellose, also known as Cellulose, 2-hydroxypropyl methyl ether, primarily targets the eye , specifically the cornea and the tear film . It is used as a lubricant in eye drops and as a protective colloid .
Mode of Action
This compound acts by stabilizing and thickening the precorneal tear film . This action prolongs the tear film breakdown time, which is usually accelerated in dry eye conditions . This compound also acts to lubricate and protect the eye . In the food industry, it acts as a thickener and an emulsion stabilizer .
Biochemical Pathways
Its primary function is to form a colloid solution when dissolved in water, acting as a thickening agent, coating polymer, and bioadhesive .
Pharmacokinetics
It is known that this compound is a non-digestible polysaccharide and its effects on the distal colon and resident microflora in rats, as well as its in vitro fermentability, have been tested .
Result of Action
The result of this compound’s action is the relief of dryness and irritation caused by reduced tear flow that occurs in certain eye diseases . It also provides the demulcent action and viscous properties essential for contact-lens use and in artificial-tear formulations .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. This compound in an aqueous solution exhibits a thermal gelation property. That is, when the solution heats up to a critical temperature, the solution congeals into a non-flowable but semi-flexible mass . This property is utilized in various applications, including its use in eye drops and oral medicaments .
Safety and Hazards
Hypromellose is considered low toxicity to non-toxic . Adverse events may include blurred vision and contact dermatitis . Hypersensitivity and intolerance reactions may occur (for example, eye burning, pain, increased lacrimation, a sensation of foreign body, conjunctival hyperemia, eyelid swelling, pruritus) .
Direcciones Futuras
Hypromellose is widely used in many industries including construction, food, cosmetic, and pharmaceutical applications . With the increased use of amorphous dispersions, this compound acetate succinate (HPMCAS) has emerged as a commonly used excipient for formulation design . This unique material, originally designed to enhance thermoplastic properties of cellulosics, can be used to enhance the solubility of many poorly soluble amorphous products .
Análisis Bioquímico
Biochemical Properties
Hypromellose does not directly participate in biochemical reactions as it is considered an inert substance . It forms a colloid solution when dissolved in water, acting as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations .
Cellular Effects
This compound has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . It adheres well to the cornea and conjunctiva, providing ample moisture . This property makes this compound optimal for use in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of this compound is primarily physical rather than biochemical. It forms a colloid when dissolved in water, exhibiting a thermal gelation property . This means that when the solution heats up to a critical temperature, it congeals into a non-flowable but semi-flexible mass .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in controlling the release of drugs. It effectively increases the duration of release of a drug to prolong its therapeutic effects
Metabolic Pathways
As an inert substance, this compound does not directly participate in metabolic pathways . It does not interact with enzymes or cofactors in a metabolic context.
Transport and Distribution
This compound does not have specific transporters or binding proteins within cells and tissues. Its distribution within a system would largely depend on its physical properties and the specific formulation in which it is used .
Subcellular Localization
This compound does not have a specific subcellular localization as it does not enter cells. It is primarily used in extracellular applications, such as in eye drops where it provides lubrication and moisture .
Propiedades
IUPAC Name |
azane;(2S,3R,5S,6R)-2-[(2R,3S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol;methanol;propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O11.C3H8O2.CH4O.H3N/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18;1-3(5)2-4;1-2;/h5-20H,3-4H2,1-2H3;3-5H,2H2,1H3;2H,1H3;1H3/t5-,6-,7?,8?,9-,10-,11-,12-,13-,14+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYYYHACEAOZSB-NXWSMVCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.CO.COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)O.CO.CO[C@@H]1[C@H](O[C@H]([C@@H](C1O)O)O[C@@H]2[C@H](O[C@H]([C@@H](C2O)O)OC)CO)CO.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9004-65-3 | |
| Record name | Cellulose, 2-hydroxypropyl methyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, 2-hydroxypropyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Duloxetine Impurity)](/img/no-structure.png)
![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)





